1-(3-Chlorophenyl)-3-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chlorophenyl group, a dimethylamino group, and a pyrimidinyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloroaniline with 4-(dimethylamino)-6-methylpyrimidine-2-amine under controlled conditions to form the desired urea derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as flow microreactors can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(4-aminophenyl)urea: Similar structure but lacks the dimethylamino and pyrimidinyl groups.
1-(3-Chlorophenyl)-3-(4-(methylamino)phenyl)urea: Contains a methylamino group instead of the dimethylamino group.
Uniqueness
1-(3-Chlorophenyl)-3-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN6O |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]urea |
InChI |
InChI=1S/C20H21ClN6O/c1-13-11-18(27(2)3)26-19(22-13)23-15-7-9-16(10-8-15)24-20(28)25-17-6-4-5-14(21)12-17/h4-12H,1-3H3,(H,22,23,26)(H2,24,25,28) |
InChI Key |
HXSJSSBGTOTJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)N(C)C |
Origin of Product |
United States |
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